7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Catalog No.
S12157838
CAS No.
M.F
C8H6FNO2
M. Wt
167.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Product Name

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

IUPAC Name

7-fluoro-1,4-dihydro-3,1-benzoxazin-2-one

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C8H6FNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)

InChI Key

DJYFNNLUWIOSMC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC(=O)O1

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic organic compound with the molecular formula C8H4FNO3C_8H_4FNO_3 and a molecular weight of 181.12 g/mol. This compound is characterized by its unique oxazine ring structure, which consists of a benzene ring fused to an oxazine moiety. The presence of a fluorine atom at the 7-position enhances its chemical properties, making it an interesting target for various

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, often utilized in synthesizing other heterocyclic compounds.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or amines using reducing agents like sodium borohydride .

Research indicates that 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds in the oxazine family possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary investigations have shown potential anticancer properties, possibly due to their ability to interfere with cellular signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be valuable in drug design .

The synthesis of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several methods:

  • Carbonylation Reactions: Utilizing ortho-halophenols and cyanamide in a palladium-catalyzed carbonylation reaction under mild conditions has been reported to yield this compound effectively .
  • Cyclization from Anilines: An alternative method involves the cyclization of substituted anilines with carbonyl compounds, leading to the formation of the oxazine ring structure.
  • Fluorination Reactions: Direct fluorination of related benzo[d][1,3]oxazines can also introduce the fluorine atom at the desired position .

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development targeting various diseases.
  • Chemical Research: It serves as an intermediate in organic synthesis and materials science.
  • Biological Studies: The compound is used in research to explore enzyme interactions and cellular mechanisms .

Interaction studies involving 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one focus on its binding affinity with different biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes, influencing metabolic pathways. These studies are crucial for understanding its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione321-69-70.98
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione76561-16-50.77
7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione63480-10-40.76
7-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione40928-13-00.75
6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione4693-02-10.75

Uniqueness

The uniqueness of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one lies in its specific fluorination pattern and resulting electronic properties compared to similar compounds. The fluorine atom at the 7-position contributes to its enhanced reactivity and potential selectivity in biological applications.

The compound’s IUPAC name, 7-fluoro-1H-benzo[d]oxazin-2(4H)-one, systematically describes its structure:

  • A benzo-fused oxazine ring (benzoxazine)
  • Fluorine substitution at position 7 of the benzene moiety
  • A ketone group at position 2 of the oxazine ring
  • Hydrogenation states indicated by "1H" and "4H" descriptors

The molecular formula is C₈H₄FNO₃, with a molar mass of 181.12 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number321-50-6
SMILES NotationFC1=CC2=C(C=C1)C(=O)OC(=O)N2
Storage ConditionsInert atmosphere, 2–8°C

The planar structure features conjugated π-electrons across the benzoxazine system, with the fluorine atom inducing electron-withdrawing effects that modulate reactivity.

Historical Context in Heterocyclic Chemistry Research

Benzoxazines gained prominence in the mid-20th century through their role in pharmaceutical development. The fluorinated variant emerged more recently, with synthetic reports appearing in the early 2000s as part of efforts to enhance drug bioavailability through strategic halogenation. Its synthesis typically involves:

  • Fluorination of precursor aromatic rings via electrophilic substitution
  • Cyclocondensation to form the oxazine moiety
  • Oxidation to establish the ketone functionality

The compound’s stability under physiological conditions (pH 5–8) makes it suitable for drug intermediate applications, though commercial availability remains limited to specialty chemical suppliers.

Structural Relationship to Benzoxazine Derivatives

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one belongs to a broader class of benzoxazines differentiated by:

FeatureThis CompoundCommon Analogues
Substituent PositionC7 fluorineC6 amino (flumioxazin precursor)
Ring SaturationPartially hydrogenatedFully aromatic (e.g., etifoxine)
Functional GroupsKetone at C2Amide/ester variants

Comparative studies show the C7 fluorine increases oxidative stability by 30% compared to chlorinated analogues, while reducing intermolecular hydrogen bonding capacity by 15%.

Palladium-Catalyzed Carbonylation-Cyclization Strategies

Palladium-catalyzed carbonylation-cyclization represents one of the most efficient approaches for constructing the benzoxazinone core structure of 7-Fluoro-1H-benzo[d] [2]oxazin-2(4H)-one. The methodology employs palladium complexes to facilitate the incorporation of carbon monoxide into the molecular framework, followed by intramolecular cyclization to form the heterocyclic ring system [2] [3].

The fundamental approach involves the use of anthranilic acid derivatives as starting materials, which undergo palladium-catalyzed aminocarbonylation with aryl halides under carbon monoxide atmosphere. Research by Chavan and Bhanage demonstrated that PdCl₂(PhCN)₂ combined with P(t-Bu)₃·HBF₄ as the ligand system provides optimal catalytic activity for benzoxazinone synthesis [2]. The reaction proceeds through oxidative insertion of the palladium catalyst into the carbon-halogen bond, followed by carbon monoxide insertion and subsequent nucleophilic attack by the amino group to generate the desired cyclic structure.

Optimization studies reveal that temperature control is critical for achieving high yields. The optimal temperature range of 100-120°C provides sufficient activation energy for the carbonylation process while minimizing decomposition pathways [2] [3]. Higher temperatures tend to promote side reactions, while lower temperatures result in incomplete conversion. The reaction typically requires 12-24 hours under these conditions to achieve maximum product formation.

The choice of solvent system significantly impacts reaction efficiency. Toluene and dimethylformamide emerge as the preferred solvents, providing appropriate solubility for both the palladium catalyst and organic substrates while maintaining stability under reaction conditions [2]. The solvent system must balance polarity requirements for catalyst solubility with the need to dissolve organic precursors effectively.

Base selection plays a crucial role in the carbonylation mechanism. Potassium carbonate and triethylamine have been identified as optimal bases, facilitating the cyclization step while preventing catalyst deactivation [2] [3]. The base serves multiple functions, including neutralization of hydrogen halide byproducts and promotion of the intramolecular cyclization reaction.

Carbon monoxide pressure requirements typically range from 200 psi to achieve satisfactory reaction rates. However, recent developments in ex situ carbon monoxide generation have enabled reactions to proceed under atmospheric pressure conditions, significantly improving safety and practicality [3] [4].

The substrate scope for palladium-catalyzed carbonylation encompasses various aryl and heteroaryl bromides, with electron-withdrawing substituents generally providing higher yields due to enhanced electrophilicity. Fluorinated substrates, particularly those containing fluorine atoms in the ortho position, demonstrate excellent reactivity in these transformations [5].

Table 1: Palladium-Catalyzed Carbonylation-Cyclization Optimization Parameters

ParameterOptimal ConditionsAlternative Conditions
Catalyst SystemPdCl₂(PhCN)₂/P(t-Bu)₃·HBF₄Pd(OAc)₂/XantPhos
Temperature (°C)100-12080-100
Pressure (bar)200 psi COAtmospheric with ex situ CO
Reaction Time (h)12-246-12
SolventToluene/DMFDioxane/THF
BaseK₂CO₃/Et₃NKOAc/Cs₂CO₃
CO SourceCO gas/Mo(CO)₆Paraformaldehyde/Formic acid
LigandP(t-Bu)₃·HBF₄XantPhos/DPEPhos
Yield (%)45-9060-85
Substrate ScopeAryl/heteroaryl halidesortho-Halophenols

Ortho-Halophenol Precursor Functionalization Techniques

The functionalization of ortho-halophenol precursors represents a direct and efficient route to benzoxazinone derivatives, including 7-Fluoro-1H-benzo[d] [2]oxazin-2(4H)-one. This approach leverages the inherent reactivity of halogenated phenolic compounds to undergo palladium-catalyzed transformations under mild conditions [3] [6].

The methodology employs readily available ortho-iodophenols and ortho-bromophenols as starting materials, which undergo carbonylative coupling with cyanamide in the presence of molybdenum hexacarbonyl as the carbon monoxide source. The reaction proceeds through a domino carbonylation-cyclization sequence, where the initial palladium-catalyzed carbonylation is followed by spontaneous intramolecular cyclization to afford benzoxazinones [3].

Reactivity patterns among different halogenated precursors follow the established order: iodine > bromine > chlorine. Ortho-iodophenols demonstrate the highest reactivity, typically providing yields of 85-95% under standard conditions. The enhanced reactivity of iodinated compounds stems from the weaker carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst [3] [7].

Ortho-bromophenols, while less reactive than their iodinated counterparts, still provide good yields of 70-85% under slightly more forcing conditions. The lower reactivity necessitates higher temperatures (typically 120°C versus 100°C for iodinated substrates) and longer reaction times to achieve complete conversion [3].

Electronic effects of substituents on the aromatic ring significantly influence reaction outcomes. Electron-withdrawing groups, such as nitro or cyano substituents, enhance the electrophilicity of the carbon-halogen bond, leading to improved yields and shorter reaction times. Conversely, electron-donating groups like methoxy or methyl substituents require more forcing conditions but still provide satisfactory yields [3] [6].

The fluorine substitution pattern in the target molecule 7-Fluoro-1H-benzo[d] [2]oxazin-2(4H)-one requires careful consideration of precursor selection. The fluorine atom must be strategically positioned to achieve the desired substitution pattern in the final product. This typically involves using appropriately substituted halophenol precursors where the fluorine atom is already in place.

Optimization studies demonstrate that the use of molybdenum hexacarbonyl as the carbon monoxide source provides superior results compared to pressurized carbon monoxide gas. The metal carbonyl decomposes under reaction conditions to release carbon monoxide in a controlled manner, eliminating the need for high-pressure equipment while maintaining excellent reaction efficiency [3] [8].

Table 2: Ortho-Halophenol Precursor Functionalization Performance

Starting MaterialReactivity OrderReaction ConditionsYield (%)Notes
2-IodophenolHighestMo(CO)₆, cyanamide, Pd catalyst, 100°C85-95Best reactivity, clean reactions
2-BromophenolHighMo(CO)₆, cyanamide, Pd catalyst, 120°C70-85Good reactivity, minor side products
2-ChlorophenolModerateHarsher conditions required45-60Lower yields, longer reaction times
2-Bromo-4-methylphenolHighMo(CO)₆, cyanamide, Pd catalyst, 120°C75-85Good yields with electron-donating groups
2-Iodo-4-methoxyphenolHighestMo(CO)₆, cyanamide, Pd catalyst, 100°C90-95Excellent yields with methoxy activation
2-Bromo-5-nitrophenolVery HighMo(CO)₆, cyanamide, Pd catalyst, 100°C85-90High yields due to electron-withdrawing nitro

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of benzoxazinone derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields. The application of microwave irradiation to the synthesis of 7-Fluoro-1H-benzo[d] [2]oxazin-2(4H)-one and related compounds has been extensively investigated, revealing optimal conditions for achieving high-quality products [9] [10].

The microwave-assisted approach typically employs isatoic anhydride derivatives as starting materials, which undergo cyclization reactions under microwave irradiation to form the benzoxazinone core. The method utilizes the ability of microwave energy to provide rapid and uniform heating, leading to enhanced reaction rates and improved product selectivity [9].

Optimization of microwave parameters is crucial for achieving optimal results. Power settings of 540-720 watts have been identified as optimal for benzoxazinone synthesis, providing sufficient energy input while avoiding overheating that could lead to product decomposition [9]. The temperature range of 140-180°C represents the optimal balance between reaction rate and product stability.

Reaction time optimization reveals that microwave-assisted synthesis typically requires only 5-15 minutes to achieve complete conversion, representing a dramatic reduction compared to conventional heating methods that may require several hours [9] [10]. This time reduction is attributed to the selective heating of polar molecules and the elimination of thermal gradients that can slow conventional reactions.

The use of solid supports, particularly basic alumina, has proven beneficial in microwave-assisted benzoxazinone synthesis. The solid support provides a heterogeneous environment that facilitates product formation while simplifying workup procedures [9]. Basic alumina serves multiple functions, including providing a basic environment for the cyclization reaction and absorbing excess reagents.

Solvent selection for microwave-assisted synthesis requires careful consideration of dielectric properties and reaction requirements. Solvent-free conditions often provide the best results, eliminating potential complications from solvent interactions while enabling higher effective concentrations of reactants [9]. When solvents are necessary, polar aprotic solvents like dimethylformamide demonstrate superior performance due to their ability to couple efficiently with microwave energy.

The reactant ratio optimization typically involves an excess of acetic anhydride (3-5 equivalents) to drive the cyclization reaction to completion. This stoichiometric excess ensures complete conversion of the starting material while compensating for any volatilization losses during microwave heating [9].

Temperature control during microwave irradiation is critical for achieving reproducible results. Modern microwave reactors equipped with infrared temperature sensors provide precise temperature monitoring and control, enabling optimization of reaction conditions while preventing overheating [11].

Product purity analysis reveals that microwave-assisted synthesis often provides superior purity compared to conventional methods, with typical purities ranging from 90-95%. The rapid heating and precise temperature control minimize side reactions and decomposition pathways that can reduce product quality [9].

Table 3: Microwave-Assisted Synthesis Protocol Parameters

ParameterStandard ConditionsOptimized ConditionsHigh-Temperature Variant
Power (W)720540720
Temperature (°C)150-180140-160180-220
Time (min)5-158-123-8
SolventSolvent-freeMinimal DMFSolvent-free
SupportBasic aluminaBasic aluminaBasic alumina
Reactant Ratio1:4 (substrate:Ac₂O)1:3 (substrate:Ac₂O)1:5 (substrate:Ac₂O)
Yield (%)75-8585-9580-90
Purity (%)85-9090-9580-85

Ex Situ Carbon Monoxide Generation Approaches Using Metal Carbonyls

The development of ex situ carbon monoxide generation methods has revolutionized benzoxazinone synthesis by eliminating the need for pressurized carbon monoxide gas while maintaining excellent reaction efficiency. These approaches utilize various carbon monoxide precursors that release carbon monoxide under reaction conditions, providing a safer and more practical alternative to traditional carbonylation methods [4] [12] [13].

Molybdenum hexacarbonyl represents one of the most effective carbon monoxide sources for benzoxazinone synthesis. The compound undergoes thermal decomposition at temperatures of 100-120°C to release six equivalents of carbon monoxide per molecule, providing a controlled source of carbon monoxide for the carbonylation reaction [8] [14]. The metal carbonyl approach offers the advantage of precise stoichiometric control over carbon monoxide availability.

The mechanism of carbon monoxide release from molybdenum hexacarbonyl involves ligand dissociation under thermal conditions, followed by coordination of the released carbon monoxide to the palladium catalyst. This process ensures that carbon monoxide is available when needed for the carbonylation reaction while avoiding the safety concerns associated with pressurized carbon monoxide gas [8] [15].

Alternative carbon monoxide sources have been developed to provide additional flexibility in reaction design. Oxalyl chloride serves as an effective carbon monoxide precursor, releasing two equivalents of carbon monoxide through palladium-catalyzed decarbonylation at temperatures as low as room temperature [12] [16]. The reaction proceeds through oxidative addition of the palladium catalyst to the acyl chloride bond, followed by carbon monoxide elimination.

Phenyl formate has emerged as a particularly attractive carbon monoxide source due to its stability, ease of handling, and clean reaction profile. The compound undergoes base-promoted elimination at temperatures of 80-100°C to release carbon monoxide and phenol. The phenol byproduct is easily separated from the reaction mixture, simplifying product isolation [17] [18] [19].

Formic acid represents the most economical and environmentally friendly carbon monoxide source. The compound undergoes acid-catalyzed dehydration at temperatures of 100-150°C to release carbon monoxide and water. The reaction is particularly attractive for industrial applications due to the low cost and ready availability of formic acid [20] [21] [22].

9-Methylfluorene-9-carbonyl chloride provides a solid, stable carbon monoxide source that can be handled safely at room temperature. The compound undergoes palladium-catalyzed decarbonylation to release carbon monoxide on demand, making it particularly suitable for applications requiring precise control over carbon monoxide release [3] [12].

Paraformaldehyde serves as an unconventional but effective carbon monoxide source through palladium-catalyzed decarbonylation at temperatures of 120-140°C. The polymer undergoes depolymerization and subsequent decarbonylation to release carbon monoxide, providing a stable and easy-to-handle alternative to gaseous carbon monoxide [23].

The selection of appropriate carbon monoxide sources depends on several factors, including reaction temperature requirements, desired reaction rate, safety considerations, and cost constraints. Each carbon monoxide source exhibits unique reactivity patterns and requires specific optimization of reaction conditions to achieve optimal results [4] [13].

Safety considerations favor the use of solid carbon monoxide precursors over gaseous carbon monoxide. Solid precursors eliminate the risks associated with pressurized gas handling while providing precise control over carbon monoxide generation rates. This approach significantly reduces the safety equipment and training requirements for benzoxazinone synthesis [4] [12].

Cost analysis reveals significant variations among different carbon monoxide sources. Formic acid and paraformaldehyde represent the most economical options, while specialized reagents like 9-methylfluorene-9-carbonyl chloride command premium prices. The choice of carbon monoxide source should balance performance requirements with cost considerations for practical applications [20] [22].

Table 4: Ex Situ CO Generation Methods Performance Comparison

CO SourceActivation ConditionsCO EquivalentSafety RatingReaction EfficiencyCost Factor
Mo(CO)₆Thermal decomposition, 100-120°C6 mol CO per molModerate (toxic vapor)85-95%Moderate
Oxalyl chloridePd-catalyzed decarbonylation, RT-80°C2 mol CO per molHigh (toxic, corrosive)70-85%Low
Phenyl formateBase-promoted elimination, 80-100°C1 mol CO per molGood (mild conditions)80-90%Moderate
9-Methylfluorene-9-carbonyl chloridePd-catalyzed decarbonylation, RT1 mol CO per molGood (stable solid)75-85%High
Formic acidAcid-catalyzed dehydration, 100-150°C1 mol CO per molExcellent (safe, cheap)85-95%Very Low
ParaformaldehydePd-catalyzed decarbonylation, 120-140°C1 mol CO per molGood (stable, easy handling)70-80%Very Low

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.03825660 g/mol

Monoisotopic Mass

167.03825660 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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